molecular formula C15H24ClN3Si B3043457 4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 870706-50-6

4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3043457
CAS No.: 870706-50-6
M. Wt: 309.91 g/mol
InChI Key: FWLFCPQSTIVJLK-UHFFFAOYSA-N
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Description

4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative with a chlorine atom at position 4 and a bulky triisopropylsilyl (TIPS) group at position 6. The TIPS group serves as a protective moiety, enhancing stability during synthetic modifications while influencing steric and electronic properties. This compound is pivotal in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents, due to its dual functionality: the chloro group enables nucleophilic substitutions, and the silyl group modulates solubility and reactivity .

Properties

IUPAC Name

(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3Si/c1-10(2)20(11(3)4,12(5)6)19-8-7-13-14(16)17-9-18-15(13)19/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLFCPQSTIVJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, ensuring safety, and improving yields through process engineering.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-substituted pyrrolopyrimidine, while coupling reactions would result in biaryl compounds.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects at Position 7

A. Silyl-Protected Derivatives

  • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (SEM-protected) :
    • Synthesis : Prepared via NaH-mediated SEM-Cl addition to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in THF at 0°C (76% yield) .
    • Reactivity : The SEM group is less bulky than TIPS, allowing faster nucleophilic substitutions at position 3. However, it is more sensitive to acidic conditions, limiting its use in harsh reactions .
    • Applications : Key intermediate in synthesizing ruxolitinib analogs targeting JAK/HDAC inhibition .
  • Triisopropylsilyl (TIPS) vs. SEM :
    • Steric Effects : TIPS introduces greater steric hindrance, slowing reaction kinetics but improving regioselectivity in lithiation and coupling reactions .
    • Stability : TIPS is more hydrolytically stable than SEM, making it suitable for prolonged storage and multi-step syntheses .

B. Alkyl and Aryl Derivatives

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine :
    • Synthesis : Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using DMF as solvent .
    • Properties : Lower molecular weight (MW = 167.6 g/mol) and higher solubility in polar solvents compared to TIPS derivatives. The methyl group offers minimal steric hindrance, enabling rapid substitutions .
  • 4-Chloro-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine (34b) :
    • Synthesis : Benzylation with benzyl bromide in CH₃CN/K₂CO₃ (quantitative yield) .
    • Electronic Effects : The benzyl group donates electron density via resonance, slightly deactivating the pyrrolopyrimidine core. This reduces electrophilicity at position 4 compared to TIPS derivatives .

C. Functionalized Derivatives

  • 4-Chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (34a) :
    • Antiviral Activity : Exhibits IC₅₀ = 1.2 µM against Zika virus (ZIKV), attributed to the electron-withdrawing nitro group enhancing interaction with viral proteases .
    • Comparison with TIPS : The nitrobenzyl group improves target binding but reduces metabolic stability compared to TIPS .
  • Ferrocene-Conjugated Derivatives (e.g., 34a in ) :
    • Electrochemical Properties : The ferrocenyl triazole group enables redox activity, useful in targeted drug delivery and biosensing .
    • Biological Activity : Demonstrates moderate antitumor effects (IC₅₀ = 8.7 µM against MCF-7 cells) but lower kinase selectivity than TIPS derivatives .

Key Observations :

  • TIPS : Enables directed lithiation for C–C bond formation, critical for constructing complex analogs .
  • SEM/benzyl : Preferred for straightforward aminations due to lower steric demand .
  • Methyl : Facilitates bromination at C5, a site less accessible in bulkier derivatives .

Insights :

  • The TIPS group enhances kinase selectivity due to optimal hydrophobic interactions in the ATP-binding pocket .
  • Nitrobenzyl derivatives show broad-spectrum antiviral activity but require structural optimization for pharmacokinetics .

Biological Activity

4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 870706-50-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H24ClN3Si
  • Molecular Weight : 309.91 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a triisopropylsilyl group and a chlorine substituent, which may influence its biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, similar to other compounds in the pyrrolo[2,3-d]pyrimidine class.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical carcinoma)
    • A549 (lung carcinoma)

In vitro assays using the MTT method indicated that the compound does not induce cytotoxic effects at concentrations up to 25 µM, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly impact biological activity. The presence of bulky silyl groups appears to enhance selectivity and potency against specific targets .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various derivatives of pyrrolo[2,3-d]pyrimidines, including this compound. The findings suggested that certain modifications could improve efficacy against tumor cells while minimizing off-target effects .

Case Study 2: TRPV Channel Modulation

Another investigation focused on the modulation of transient receptor potential (TRP) channels by pyrrolo[2,3-d]pyrimidines. The results indicated that specific derivatives could selectively inhibit TRPV4 channels, which are implicated in various physiological processes . This highlights the potential for developing new therapeutic agents targeting TRP channels.

Data Table: Biological Activity Overview

Property Value
Molecular FormulaC15H24ClN3Si
Molecular Weight309.91 g/mol
Cell Lines TestedHeLa, A549
Max Non-Cytotoxic Concentration25 µM
Potential TargetsTRPV4, various kinases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.